N-prop-2-ynyl-isonicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-prop-2-ynylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h1,3-4,6-7H,5H2,(H,11,12) |
InChI Key |
QVYTUBYPMBWHAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Prop 2 Ynyl Isonicotinamide and Its Derivatives
Direct Synthesis Approaches for N-prop-2-ynyl-isonicotinamide
The primary methods for synthesizing this compound involve the formation of an amide bond between the isonicotinic acid framework and a propargylamine (B41283) moiety.
Amidation Reactions involving Isonicotinic Acid Derivatives and Prop-2-ynylamine
The most direct and conventional method for synthesizing this compound is through the amidation of isonicotinic acid or its activated derivatives with prop-2-ynylamine (propargylamine). This reaction typically involves the use of coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid group. Common coupling reagents used for such transformations include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or water-soluble condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). ppublishing.org The reaction is often carried out in a suitable organic solvent. ppublishing.org
In a related context, the reaction of isatoic anhydrides, which are precursors to aminobenzoic acids, with acetylenic amines like propargylamine has been shown to yield the corresponding benzamides. researchgate.net Similarly, nicotinamides have been synthesized through the reaction of 3-azaisatoic anhydride (B1165640) with acetylenic amines. researchgate.net These examples highlight the general applicability of using an activated carboxylic acid precursor and an amine to form the desired amide.
A study by Usifoh et al. detailed the synthesis of N-prop-2-ynylbenzamide-2-acetic acid by reacting isochromadione with prop-2-ynylamine in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net Although this involves a different acid derivative, the fundamental reaction is the nucleophilic attack of propargylamine on a carbonyl group to form an amide, a principle directly applicable to the synthesis of the title compound from an isonicotinic acid derivative.
Alternative Synthetic Pathways for N-alkynyl Amides
Beyond direct amidation, several other strategies exist for the synthesis of N-alkynyl amides, which could be adapted for this compound.
Metal-Catalyzed Cross-Coupling: Copper-catalyzed N-alkynylation of amides with alkynyl bromides is a viable method. researchgate.net For instance, catalytic amounts of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with 1,10-phenanthroline (B135089) can effectively couple amides and alkynyl bromides. researchgate.net An iron-catalyzed synthesis using 1-bromoalkynes has also been reported, representing a non-copper-based alternative. mdpi.com
Oxidative N-alkynylation: An oxidative strategy developed by Stahl involves the coupling of terminal alkynes with amides, which avoids the need to pre-halogenate the alkyne, making it a more atom-efficient process. mdpi.com
From Alkynyl Acids: A nickel-catalyzed method uses aryl alkynyl acids and tetraalkylthiuram disulfides as the amine source to produce aryl alkynyl amides under mild conditions. acs.org
Metal-Free Approaches: Photoinduced methods offer a metal-free alternative. The generation of carbamoyl (B1232498) radicals, which then react with hypervalent iodine(III) reagents, can produce alkynyl amides with good functional group tolerance under mild, redox-neutral conditions. rsc.org
Dearomative Carbamoylation: A modular strategy for dearomative 1,2-alkynylation/carbamoylation of arene π-systems can produce β-alkynylated primary amides. chinesechemsoc.org This complex, multi-step approach demonstrates an advanced method for incorporating the N-alkynyl amide functionality.
Synthesis of this compound Analogues and Congeners
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships by modifying either the heterocyclic core or the alkynyl side chain.
Structural Modification Strategies on the Isonicotinamide (B137802) Core
Modifications to the isonicotinamide (or nicotinamide) core are crucial for developing analogues with varied properties. The pyridine (B92270) ring can be substituted, or the entire heterocyclic system can be altered.
Substitution on the Pyridine Ring: Research into nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors has led to the synthesis of various analogues. For example, in the development of potent NNMT inhibitors, various substituents were tolerated at the C² position of a quinazolin-4-one ring, which served as a nicotinamide isostere. nih.gov Similarly, the synthesis of NAADP analogues involves preparing nicotinic acid derivatives with substituents at either the 4 or 5-position, which are then used in enzyme-catalyzed reactions. nih.gov
Multi-component Reactions: One-pot, multi-component reactions provide an efficient route to complex isonicotinamide-containing structures. For instance, a facile procedure for preparing N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamides involves the reaction of isatoic anhydride, isoniazid (B1672263) (the hydrazide of isonicotinic acid), and various aldehydes. researchgate.net
Changing the Heterocyclic Core: In the pursuit of potent enzyme inhibitors, the isonicotinamide core can be replaced by other heterocyclic systems like quinazolin-4-one or 1,2,3-benzotriazin-4-one. nih.gov The synthesis of these cores often involves standard heterocyclic chemistry techniques, followed by attachment of the N-prop-2-ynylamino side chain.
| Modification Strategy | Example Precursors | Key Reaction Type | Resulting Structure |
|---|---|---|---|
| Substitution on Pyridine Ring | 5-Aminonicotinic acid ethyl ester | Diazotization followed by azidation | 5-Azidonicotinic acid derivative nih.gov |
| Multi-component Reaction | Isatoic anhydride, Isoniazid, Aldehyde | Condensation | N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide researchgate.net |
| Core Replacement | Substituted 2-aminobenzoic acid | Cyclization | Quinazolin-4-one core nih.gov |
Functional Group Transformations of the Prop-2-ynyl Moiety
The terminal alkyne of the prop-2-ynyl group is a versatile functional handle for a wide range of chemical transformations, allowing for the creation of diverse analogues. rsc.org
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for creating 1,2,3-triazole linkages. The propargyl group of this compound can react with various organic azides to generate a library of triazole-containing analogues. mdpi.com This has been used to synthesize nicotinic acid derivatives and photo-clickable adenosine (B11128) analogs. nih.govnih.gov
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for C-C bond formation. The propargyl group can be coupled with various halides to introduce aromatic or vinylic substituents at the terminal position of the alkyne.
Mannich-type Reactions: The acidic terminal proton of the alkyne can participate in Mannich reactions with an aldehyde and a secondary amine to yield substituted propargylamines.
Propargylic Substitution: The propargyl group itself can be introduced via propargylation reactions, which are fundamental for building C-C bonds. rsc.org Catalytic propargylic substitution reactions offer a direct way to displace a leaving group (like a hydroxyl group in a propargylic alcohol) with a nucleophile, providing another route to functionalized alkynes. rsc.org
| Transformation | Reagents | Key Catalyst/Condition | Product Moiety |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole mdpi.com |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) cocatalyst, Base | Substituted Alkyne (R-C≡C-) |
| Propargyl Claisen Rearrangement | Vinyl ether | Heat or Au(I) catalyst | Allene csic.es |
| Phosphorylation | Diphenylphosphinic chloride or Diethyl chlorophosphate | Triethylamine | Prop-2-ynyl phosphinate or phosphate (B84403) mdpi.com |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. acs.org
Catalytic Amidation: A key green approach is the move from stoichiometric activating agents (which generate significant waste) to catalytic direct amidation. catalyticamidation.info Catalysts based on boronic acids, zirconium, or copper can facilitate the direct reaction between a carboxylic acid and an amine, with water as the only byproduct. catalyticamidation.inforesearchgate.net This represents a significant improvement in atom economy and reduces the generation of hazardous waste. acs.org
Greener Solvents and Conditions: The choice of solvent is critical, as solvents often constitute the majority of waste in a chemical process. mdpi.com Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) is a primary goal. researchgate.netgoogle.com Additionally, energy-efficient activation techniques, such as ultrasound, can reduce reaction times and energy consumption. mdpi.com For instance, a one-pot synthesis of N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamides has been successfully carried out using water as a green solvent. researchgate.net
Catalyst Development: The development of heterogeneous catalysts, such as manganese dioxide (MnO₂) for the hydration of cyanopyridines to amides, offers advantages in terms of catalyst separation and reusability. researchgate.net While this specific reaction converts a nitrile to an amide, the principle of using recyclable solid catalysts is a cornerstone of green process design.
Catalytic Systems in the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives relies on the formation of a stable amide bond between an isonicotinic acid moiety and propargylamine, as well as subsequent modifications of the resulting structure. The efficiency, selectivity, and substrate scope of these synthetic routes are significantly enhanced by various catalytic systems. Transition metals, particularly copper and palladium, play a pivotal role, alongside other systems involving iron, nickel, and boron-based catalysts. These catalysts are crucial for key transformations such as direct amidation, cross-coupling reactions for functionalizing the pyridine ring, and cycloaddition reactions involving the terminal alkyne.
Copper-Based Catalytic Systems
Copper catalysts are among the most versatile and widely used for the synthesis of N-alkynyl amides and related propargylamine structures. Their applications range from direct amidation and cross-coupling to multicomponent reactions and subsequent cycloadditions.
One of the primary methods for forming the amide bond is the coupling of amides with alkynyl bromides. Research has demonstrated an efficient protocol using copper(II) sulfate-pentahydrate (CuSO₄·5H₂O) as the catalyst in combination with 1,10-phenanthroline as a ligand. researchgate.net This system is effective for a broad range of amides and facilitates the formation of the sp-C-N bond critical to the ynamide structure, which is closely related to N-alkynyl amides. researchgate.net
For the synthesis of propargylamine derivatives, which are structurally similar to the target compound, copper-catalyzed A³ coupling (aldehyde, alkyne, amine) is a powerful, atom-economical method. beilstein-journals.orgresearchgate.net Various copper sources, including Cu(I) salts like copper(I) bromide (CuBr) and copper(I) iodide (CuI), are effective. kcl.ac.uk For instance, a Cu(I) complex with an i-Pr-pybox-diPh ligand can catalyze the enantioselective three-component synthesis of propargylamines. nii.ac.jp In some variations, such as the A³ decarboxylative coupling which uses propiolic acid derivatives, CuI is an effective catalyst. nih.gov The utility of copper catalysts extends to the functionalization of the alkyne group of this compound derivatives. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed to synthesize 1,2,3-triazole derivatives from the terminal alkyne. nih.govucl.ac.uk
Table 1: Examples of Copper-Based Catalytic Systems
| Catalyst/Ligand | Reaction Type | Substrates | Key Findings/Observations | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O / 1,10-phenanthroline | Amidation (C-N Coupling) | Amides, Alkynyl bromides | Provides a general and efficient method for synthesizing a diverse array of ynamides. | researchgate.net |
| CuBr / (R)-quinap | A³ Coupling | Alkyne, Aldehyde, Secondary amine | Produces chiral propargylamines in good yield and enantioselectivity. | nii.ac.jp |
| CuI | A³ Decarboxylative Coupling | Propiolic acid, Aldehyde, Amine | Effective for the synthesis of propargylamines when formaldehyde (B43269) is the aldehyde component. | nih.gov |
| Cu(II) sulfate / Sodium ascorbate | Azide-Alkyne Cycloaddition (CuAAC) | Organic azides, Prop-2-ynyl phosphinates | Efficiently produces (1,2,3-triazol-4-yl)methyl phosphinates, demonstrating a common functionalization pathway for the propargyl group. | ucl.ac.uk |
Palladium-Based Catalytic Systems
Palladium catalysts are instrumental in the synthesis of derivatives of this compound, particularly through C-H functionalization and cross-coupling reactions that modify the isonicotinamide core. nih.gov Direct arylation of the pyridine ring in isonicotinic acid derivatives can be achieved using a Pd(0)/PR₃ catalytic system. nih.gov This method provides a powerful route to prepare structurally diverse precursors that can subsequently be coupled with propargylamine. nih.gov
Furthermore, palladium catalysts, often in conjunction with copper, are used in coupling reactions between carbamoyl chlorides and terminal alkynes. mdpi.com Oxidative N-dealkylation/carbonylation of tertiary amines with alkynes, catalyzed by Pd/C, also presents a pathway to alkynyl amides. mdpi.com These cross-coupling strategies are essential for creating a library of substituted isonicotinic acids, which are key building blocks for the final amide products. nih.gov For instance, arylated butyl 2-bromoisonicotinates can be synthesized using a palladium catalyst before further transformation. nih.gov
Table 2: Palladium-Based Catalytic Systems for Derivative Synthesis
| Catalyst System | Reaction Type | Substrates | Key Findings/Observations | Reference |
|---|---|---|---|---|
| Pd(0)/PR₃ | C-H Arylation | Isonicotinic acid derivatives, Aryl bromides | Enables the first C-H functionalization at the 3- and 4-positions of the pyridine ring, creating diverse precursors. | nih.gov |
| Pd/C | Oxidative N-dealkylation/Carbonylation | Tertiary amines, Alkynes | Provides a route to alkynyl amides through a highly effective carbonylation process. | mdpi.com |
| Pd catalyst | Suzuki Cross-Coupling | Butyl-2-bromoisonicotinate, Boronic acids | Used to synthesize arylated isonicotinate (B8489971) derivatives, which are valuable intermediates. | nih.gov |
Other Catalytic Systems
While copper and palladium dominate the field, other catalytic systems have shown promise in the synthesis of N-alkynyl amides and their precursors.
Iron-based catalysts : An iron-catalyzed synthesis of N-alkynyl amides using 1-bromoalkynes has been reported as the first non-copper-catalyzed method for this transformation, with yields comparable to other established methods. nih.gov In other related syntheses, simple iron salts like FeCl₃ have been shown to catalyze the direct amidation of esters, which could be applied to activated isonicotinic acid esters. mdpi.com
Nickel-based catalysts : Nickel catalysis has been employed for the amidation of aryl alkynyl acids, using tetraalkylthiuram disulfides as the amine source. mdpi.com A system using 20 mol % of NiCl₂ in toluene (B28343) at 100 °C was found to be optimal for this transformation, providing an alternative pathway to aryl alkynyl amides. mdpi.com
Boron-based catalysts : For the direct amidation of carboxylic acids and amines, boron-derived catalysts are an important metal-free alternative. ucl.ac.ukmdpi.com Catalysts range from simple boric acid to more complex boronic acids, which facilitate the reaction under milder conditions than traditional thermal methods. ucl.ac.uk These catalysts are particularly useful for reactions involving sensitive or complex substrates. mdpi.com
Ruthenium-based catalysts : In some A³ coupling reactions, a dual Ru/Cu catalytic system has been shown to dramatically increase reaction yields. The addition of a catalytic amount of RuCl₃ to a copper-catalyzed reaction between aldehydes, anilines, and phenylacetylenes improved the synthesis of propargylamines. kcl.ac.uk
Advanced Spectroscopic Characterization of N Prop 2 Ynyl Isonicotinamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of N-prop-2-ynyl-isonicotinamide provides a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the pyridine (B92270) ring protons, the amide proton, and the propargyl group protons.
The four protons of the isonicotinoyl moiety appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the carbonyl group and the nitrogen atom in the pyridine ring, these protons are deshielded and resonate at high chemical shifts. The protons ortho to the ring nitrogen (H-2 and H-6) are typically the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3 and H-5) appear as a separate doublet at a slightly lower chemical shift.
The amide N-H proton typically presents as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. The propargyl group gives rise to two characteristic signals: a methylene group (-CH₂-) adjacent to the amide nitrogen, which appears as a doublet coupled to the terminal alkyne proton, and the acetylenic proton (≡C-H) itself, which appears as a triplet due to coupling with the methylene group. The acetylenic proton's resonance is found at a lower chemical shift compared to olefinic protons.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (Pyridine) | 8.70 - 8.80 | Doublet (d) | ~6.0 |
| H-3, H-5 (Pyridine) | 7.75 - 7.85 | Doublet (d) | ~6.0 |
| N-H (Amide) | 8.50 - 9.50 | Broad Singlet (br s) or Triplet (t) | ~5.0 |
| N-CH₂ (Propargyl) | ~4.30 | Doublet (d) | ~2.5 |
| ≡C-H (Alkyne) | ~2.50 | Triplet (t) | ~2.5 |
Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in this compound. The spectrum will display signals corresponding to the carbonyl carbon, the pyridine ring carbons, and the carbons of the propargyl group.
The amide carbonyl carbon (C=O) is significantly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-170 ppm. The carbons of the pyridine ring resonate in the aromatic region (120-150 ppm). The carbon atom attached to the carbonyl group (C-4) and the carbons adjacent to the ring nitrogen (C-2, C-6) are generally the most deshielded within the ring system.
The propargyl group carbons have characteristic chemical shifts. The sp-hybridized carbons of the alkyne (C≡C) typically resonate between 70 and 85 ppm, with the terminal, proton-bearing carbon appearing at a slightly lower chemical shift than the internal carbon. The sp³-hybridized methylene carbon (-CH₂-) attached to the nitrogen is found further upfield.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| C-4 (Pyridine) | 140 - 145 |
| C-2, C-6 (Pyridine) | 150 - 152 |
| C-3, C-5 (Pyridine) | 120 - 122 |
| -C≡ (Alkyne) | 78 - 82 |
| ≡C-H (Alkyne) | 71 - 75 |
| N-CH₂ (Propargyl) | 29 - 33 |
While 1D NMR provides fundamental structural data, advanced 2D NMR experiments are indispensable for unambiguous assignment and confirmation. emerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. A cross-peak between the ≡C-H and N-CH₂ signals would definitively confirm the propargyl fragment's connectivity. Similarly, correlations between the H-2/H-6 and H-3/H-5 protons would confirm their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of each carbon atom that bears protons, for instance, linking the proton signal at ~4.30 ppm to the propargyl methylene carbon signal around 30 ppm.
¹⁵N NMR Spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. huji.ac.il this compound contains two distinct nitrogen atoms: the sp²-hybridized pyridine nitrogen and the sp²-hybridized amide nitrogen. The pyridine nitrogen is expected to resonate in the typical range for pyridines (230-330 ppm relative to CH₃NO₂), while the amide nitrogen would appear in the characteristic amide region (95-140 ppm). science-and-fun.de These distinct chemical shifts provide an additional layer of structural verification. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally powerful for identifying functional groups, which have characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3250 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.
≡C-H Stretch: A sharp, and often strong, absorption characteristic of a terminal alkyne C-H bond stretch is expected around 3300 cm⁻¹. This peak can sometimes overlap with the N-H stretch, but is typically sharper.
Aromatic C-H Stretch: Absorptions for the C-H stretching of the pyridine ring typically appear just above 3000 cm⁻¹.
C≡C Stretch: A weak but sharp absorption band for the alkyne carbon-carbon triple bond stretch is expected in the range of 2140-2100 cm⁻¹. The low intensity is due to the small change in dipole moment during this vibration.
C=O Stretch (Amide I band): A very strong and sharp absorption band, characteristic of the carbonyl stretch, will be prominent in the spectrum, typically between 1680 and 1650 cm⁻¹. researchgate.net
N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears as a strong absorption between 1570 and 1515 cm⁻¹.
Pyridine Ring Vibrations: The spectrum will also contain several bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic ring. mdpi.com
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Strong |
| Amide | N-H stretch | 3300 - 3250 | Moderate |
| Pyridine | Aromatic C-H stretch | 3100 - 3000 | Weak-Moderate |
| Alkyne | C≡C stretch | 2140 - 2100 | Weak, Sharp |
| Amide (Amide I) | C=O stretch | 1680 - 1650 | Strong |
| Aromatic/Amide | C=C, C=N stretch / N-H bend | 1600 - 1500 | Moderate-Strong |
Raman spectroscopy provides complementary vibrational information to FT-IR. A key advantage in the analysis of this compound is its sensitivity to non-polar bonds. While the C≡C stretching vibration gives a weak signal in the IR spectrum, it produces a strong, sharp signal in the Raman spectrum in the 2140-2100 cm⁻¹ range. sns.it This is because the C≡C bond's polarizability changes significantly during the stretching vibration, making it highly Raman active.
Similarly, the symmetric stretching vibrations of the pyridine ring, which may be weak in the IR, often give rise to strong Raman bands. The amide carbonyl (C=O) stretch is also observable in the Raman spectrum. Therefore, the combined use of FT-IR and Raman spectroscopy allows for a comprehensive and confirmatory identification of all key functional groups within the molecule. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the primary chromophore is the isonicotinamide (B137802) moiety, which consists of a pyridine ring conjugated with a carboxamide group. The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. wikipedia.orglibretexts.org
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For aromatic systems like pyridine, multiple π → π* transitions are often observed. For instance, benzene, a related aromatic hydrocarbon, exhibits two E-bands (ethylenic) around 180 and 200 nm, and a B-band (benzoic) at approximately 255 nm. wikipedia.org The isonicotinamide system, with its extended conjugation and heteroatom, would be expected to show similar, though shifted, absorption bands.
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org They are sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital. libretexts.org
The N-prop-2-ynyl substituent is not expected to significantly alter the primary electronic transitions of the isonicotinamide chromophore, as the alkyne group is not directly conjugated with the pyridine ring. Its electronic spectrum would therefore closely resemble that of other N-alkylated isonicotinamides.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π* | ~200-220 | High | Corresponds to the excitation within the pyridine ring and amide group. |
| π → π* | ~250-270 | Moderate | Aromatic B-band like transition, characteristic of the conjugated system. |
| n → π* | ~280-300 | Low | Involves non-bonding electrons on the nitrogen and oxygen atoms. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₉H₈N₂O) is 160.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of 161.18.
The fragmentation of this compound under mass spectrometric conditions can be predicted based on the fragmentation of isonicotinamide and related structures. The primary fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the N-propargyl group.
Key fragmentation steps for the parent compound, isonicotinamide (m/z 122), typically involve the loss of the amino group (-NH₂) to form the isonicotinoyl cation (m/z 106), which can then lose carbon monoxide (CO) to yield the pyridyl cation (m/z 78). massbank.eumassbank.eu
For this compound, the following fragmentation pathways are plausible:
Loss of the propargyl radical: Cleavage of the N-CH₂ bond could lead to the loss of the propargyl radical (•C₃H₃), resulting in an ion at m/z 121.
Cleavage of the amide bond: Scission of the CO-N bond can occur in two ways. Loss of the propargylamino radical (•NHCH₂C≡CH) would generate the isonicotinoyl cation at m/z 106. Alternatively, loss of the isonicotinoyl radical would produce the propargylaminium ion at m/z 56.
Fragmentation of the pyridine ring: The pyridyl cation (m/z 78), formed after the loss of the amide group and CO, can further fragment, although this is a characteristic of many pyridine derivatives.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 161 | [M+H]⁺ | [C₉H₉N₂O]⁺ | Protonated molecular ion. |
| 121 | [M - C₃H₃]⁺ | [C₆H₅N₂O]⁺ | Loss of the propargyl radical. |
| 106 | [C₆H₄NO]⁺ | [C₆H₄NO]⁺ | Isonicotinoyl cation, resulting from amide bond cleavage. |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation, resulting from the loss of CO from the isonicotinoyl cation. |
| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Propargylaminium ion from amide bond cleavage. |
X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state architecture can be inferred from the extensive studies on isonicotinamide and its co-crystals. ed.ac.uknih.gov
Isonicotinamide is a well-known building block in crystal engineering due to its robust hydrogen bonding capabilities. nih.gov The amide group provides both a hydrogen bond donor (N-H) and two acceptor sites (the carbonyl oxygen and the pyridine nitrogen). This often leads to the formation of predictable supramolecular synthons, such as the amide-amide dimer or catemer motifs. mdpi.com
In the crystal structure of this compound, it is highly probable that the primary intermolecular interaction would be hydrogen bonding between the amide N-H of one molecule and the pyridine nitrogen of another, forming chains or tapes. The carbonyl oxygen could also participate in weaker C-H···O interactions with the pyridine or propargyl C-H groups.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for isonicotinamide derivatives. lookchem.com |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for such molecules. mdpi.com |
| Key Intermolecular Interactions | N-H···N (pyridine) hydrogen bonds | Primary and robust synthon for isonicotinamides. nih.govmdpi.com |
| C-H···O hydrogen bonds | Involving the carbonyl oxygen and C-H donors. | |
| π-π stacking | Between pyridine rings. | |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Based on typical cell parameters for similar sized organic molecules. |
Computational Chemistry and Theoretical Investigations of N Prop 2 Ynyl Isonicotinamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the structural, electronic, and energetic properties of molecules. Theoretical studies on isonicotinamide (B137802) and its derivatives frequently employ DFT methods to gain insights into their behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
For a molecule like N-prop-2-ynyl-isonicotinamide, FMO analysis would reveal the distribution of these orbitals across the structure. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated regions. The specific energy values would quantify its reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Data No specific data is available for this compound. The table below is a template showing what the data would look like.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict and understand how molecules interact with each other, particularly in non-covalent interactions. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group, indicating these as primary sites for hydrogen bonding. The hydrogen atom of the amide group would exhibit a positive potential. This analysis helps predict how the molecule might orient itself within a protein's binding pocket.
Reactivity Descriptors (e.g., ALIE, Fukui functions)
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Global descriptors like chemical potential, hardness, and electrophilicity are calculated from the HOMO and LUMO energies. Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Average Local Ionization Energy (ALIE) is another descriptor that indicates the regions on the molecule from where it is easiest to remove an electron.
A theoretical study of this compound would involve calculating these descriptors to pinpoint the most reactive atoms, providing a more detailed picture of its chemical behavior than FMO analysis alone.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used in drug discovery to understand and predict ligand-protein interactions. Studies on related nicotinamide (B372718) and isonicotinamide derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes.
Prediction of Binding Modes and Affinities
Docking algorithms sample a vast number of possible conformations of the ligand within the protein's active site and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The resulting poses represent predicted binding modes. For this compound, docking simulations against a specific protein target would predict the most stable binding orientation and provide a theoretical binding energy, indicating the strength of the interaction.
Table 2: Illustrative Molecular Docking Affinity Data No specific data is available for this compound. The table below is a template showing what the data would look like.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|
| Data Not Available | Data Not Available |
Identification of Key Interacting Residues
Beyond predicting the binding pose and affinity, docking analysis identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules. A docking study of this compound would provide a detailed map of its interactions, highlighting which parts of the molecule (e.g., the pyridine ring, amide group, or alkyne tail) are critical for binding to a given biological target.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape, flexibility, and stability of a molecule like this compound in a simulated environment, such as in solution or bound to a biological target.
Detailed research findings from MD simulations on related nicotinamide and isonicotinamide derivatives have demonstrated the utility of this technique in understanding their dynamic behavior. For instance, MD simulations have been employed to investigate the stability of nicotinamide-based derivatives within the binding pocket of enzymes like VEGFR-2. These studies typically analyze several parameters to characterize the conformational dynamics and stability of the ligand-protein complex.
Key parameters often analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value over the simulation time suggests that the system has reached equilibrium and the ligand is stably bound. For a compound like this compound, a simulation might show its RMSD fluctuating around a stable average value, indicating a consistent binding pose.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility during the simulation. Regions of the molecule with high RMSF values are more flexible. For this compound, the propargyl group (prop-2-ynyl) might exhibit higher RMSF values, indicating greater rotational freedom compared to the more rigid isonicotinamide ring.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and its environment (e.g., water or a protein's active site) are crucial for its stability and binding affinity. MD simulations can track the occupancy of specific hydrogen bonds throughout the simulation.
While specific MD simulation data for this compound is not extensively available in the public domain, a hypothetical study could yield results as summarized in the interactive table below. Such a study would likely involve simulating the compound in an aqueous solution to understand its intrinsic conformational preferences and stability.
| Simulation Parameter | Description | Hypothetical Finding for this compound |
|---|---|---|
| RMSD of Ligand | Measures the conformational stability of the molecule over the simulation time. | Reaches a stable plateau around 1.5 Å after 10 ns, indicating conformational equilibrium. |
| RMSF of Atomic Groups | Indicates the flexibility of different parts of the molecule. | Isonicotinamide ring: low fluctuation (0.5 Å). Propargyl group: higher fluctuation (2.0 Å). |
| Radius of Gyration (Rg) | Measures the compactness of the molecule. | Stable around 3.2 Å, suggesting no major unfolding or conformational changes. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Fluctuates around 250 Ų, consistent with a stable conformation in solution. |
| Intramolecular Hydrogen Bonds | Identifies stable hydrogen bonds within the molecule. | No persistent intramolecular hydrogen bonds are observed. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. This approach is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown.
QSAR studies on isonicotinamide and its derivatives have been successfully applied to develop models for various biological activities, such as antitubercular and enzyme inhibitory effects. nih.gov These studies typically involve the following steps:
Data Set Collection: A series of isonicotinamide analogs, including this compound, with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological or 3D features.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. Statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²_pred) are used to evaluate the model's robustness and predictability. nih.gov
A hypothetical 2D-QSAR model for a series of isonicotinamide derivatives might take the following form:
pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRot)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient, representing lipophilicity.
TPSA is the topological polar surface area.
nRot is the number of rotatable bonds.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.
The insights gained from such a QSAR model are crucial for ligand-based design. For example, if the model for a particular biological target shows a positive coefficient for logP, it would suggest that increasing the lipophilicity of the isonicotinamide derivatives could lead to improved activity. Conversely, a negative coefficient for a descriptor like molecular weight might indicate that smaller molecules are preferred.
The table below illustrates the kind of data that would be used to build a QSAR model for a hypothetical series of isonicotinamide derivatives.
| Compound | Substituent (R) | logP | TPSA (Ų) | Molecular Weight (g/mol) | Experimental pIC₅₀ |
|---|---|---|---|---|---|
| 1 | -H | 0.35 | 69.2 | 122.12 | 5.1 |
| 2 | -CH₃ | 0.75 | 69.2 | 136.15 | 5.5 |
| 3 | -CH₂CH₃ | 1.15 | 69.2 | 150.18 | 5.9 |
| 4 (this compound) | -CH₂C≡CH | 0.90 | 69.2 | 160.17 | 6.2 |
| 5 | -Phenyl | 2.30 | 69.2 | 198.22 | 6.8 |
By analyzing the contribution of the N-prop-2-ynyl group in the context of a validated QSAR model, researchers can make informed decisions on how to modify this scaffold to enhance its biological activity, selectivity, or pharmacokinetic properties. This iterative process of computational modeling and chemical synthesis is a powerful strategy in modern drug discovery.
Pre Clinical Mechanistic Investigations and Target Engagement Studies of N Prop 2 Ynyl Isonicotinamide
Enzyme Inhibition Studies of N-prop-2-ynyl-isonicotinamide and its Derivatives
Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant therapeutic target for various metabolic diseases and cancers, catalyzing the methylation of nicotinamide and other pyridine-containing compounds. nih.govresearchgate.net Isonicotinamide (B137802) derivatives have been a focal point of research for developing potent NNMT inhibitors. Screening of various scaffolds has identified pyridinium (B92312) and quinolinium analogues as promising candidates for NNMT inhibition, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range. nih.gov
Bisubstrate inhibitors, which are designed to occupy both the nicotinamide and the S-adenosylmethionine (SAM) cofactor binding sites, have shown exceptional potency. rsc.orgacs.org For instance, a bisubstrate analogue incorporating a naphthalene (B1677914) moiety and an amino acid side chain, designed to mimic the natural substrates, demonstrated an IC50 of 1.41 μM against NNMT. acs.org The development of these inhibitors provides valuable insights into the structural requirements for effective binding within the NNMT active site. rsc.org
| Compound Type | Specific Analogue | IC50 (µM) | Reference |
|---|---|---|---|
| Quinolinium Scaffold | Not Specified | ~ 1 | nih.gov |
| Bisubstrate Analogue | Compound 78 (with naphthalene) | 1.41 | acs.org |
| Tricyclic Inhibitor | JBSNF-000028 | Potent (specific value not stated) | nih.gov |
| Alkynyl Bisubstrate Inhibitor | NS1 | Subnanomolar Ki | researchgate.net |
The isonicotinamide scaffold has demonstrated inhibitory activity against a range of other enzymes beyond NNMT.
α-amylase and α-glucosidase: These enzymes are key targets in the management of type 2 diabetes. Derivatives of 5-amino-nicotinic acid have shown promising dual inhibitory potential against both α-amylase and α-glucosidase, with IC50 values comparable to the standard drug, acarbose. nih.gov Some nicotinic acid derivatives have been identified as micromolar inhibitors of α-amylase (IC50 of 20.5 and 58.1 μM) and α-glucosidase (IC50 of 32.9 and 26.4 μM). nih.gov
Histone Deacetylases (HDACs): HDACs are a class of enzymes involved in epigenetic regulation and are important targets in cancer therapy. Nicotinamide-based compounds have been designed as HDAC inhibitors, with the carboxamide functionality being essential for chelating the zinc ion in the enzyme's active site. rsc.org Certain nicotinamide derivatives have shown potent activity, particularly against HDAC3, with one compound exhibiting an IC50 of 0.694 μM. rsc.orgrsc.org The benzamide (B126) group in some HDAC inhibitors confers selectivity for Class I HDACs. nih.gov
| Enzyme Target | Compound Scaffold | IC50 (µM) | Reference |
|---|---|---|---|
| α-amylase | Nicotinic acid derivative (Compound 8) | 20.5 | nih.gov |
| α-glucosidase | Nicotinic acid derivative (Compound 39) | 26.4 | nih.gov |
| HDAC3 | Nicotinamide derivative (Compound 6b) | 0.694 | rsc.org |
| Pan-HDACs | Nicotinamide derivative (Compound 6b) | 4.648 | rsc.org |
Understanding the kinetic mechanism of inhibition is crucial for inhibitor design. Studies on NNMT have revealed that it follows a rapid equilibrium ordered mechanism, where the cofactor SAM binds first, followed by nicotinamide. nih.govresearchgate.net Small molecule inhibitors of NNMT often act as competitive inhibitors with respect to nicotinamide, or in the case of bisubstrate inhibitors, with respect to both nicotinamide and SAM. mdpi.com
In the context of other enzyme targets, mechanistic studies have shown that certain nicotinic acid derivatives act as noncompetitive inhibitors of both α-amylase and α-glucosidase. nih.gov This mode of inhibition can offer advantages over competitive inhibition for regulating enzyme function.
Structure-Activity Relationship (SAR) Elucidation for Biological Activities
Systematic investigation of the structure-activity relationship (SAR) of isonicotinamide derivatives has provided key insights for optimizing their inhibitory potency. For NNMT inhibitors, computer-based docking studies have shown a strong correlation between the predicted ligand-enzyme interaction scores and the experimentally determined IC50 values. nih.govsigmaaldrich.com The orientation of quinolinium analogues in the nicotinamide-binding site has revealed essential chemical features that drive intermolecular interactions and inhibition. nih.gov
For bisubstrate NNMT inhibitors, modifications to different parts of the molecule have significant effects. For example, incorporating a naphthalene group, which can enhance π-π stacking interactions in the nicotinamide pocket, has been shown to improve inhibitory activity. acs.org Systematic SAR studies on bisubstrate inhibitors have led to the development of analogues with nanomolar potency and high selectivity for NNMT over other methyltransferases. nih.gov
The prop-2-ynyl (propargyl) group is a versatile functional group used in the design of enzyme inhibitors. Its linear geometry can be exploited to span active sites or mimic transition states. researchgate.net In the context of NNMT, a rationally designed alkynyl bisubstrate inhibitor, where an alkyne linker connects nicotinamide and SAM analogue fragments, was found to be a high-affinity, subnanomolar inhibitor. researchgate.netchemrxiv.org An X-ray co-crystal structure revealed that the alkynyl linker spans the methyl transfer tunnel of NNMT with ideal shape complementarity, mimicking the linear transition state of the methyl transfer reaction. researchgate.net
The introduction of a propargyl group can also be used as a bioorthogonal handle. nih.gov While not directly related to isonicotinamide, studies on other enzymes have shown that propargyl groups can be enzymatically installed onto substrates, allowing for subsequent chemical modification and detection. nih.gov The stereochemistry of molecules containing a propargyl group can also be critical for selective inhibition, as demonstrated by cis- and trans-1-propargyl-4-styrylpiperidines, which selectively inhibit different isoforms of monoamine oxidase. researchgate.net
In Vitro Cellular Assays for Mechanistic Pathway Analysis
The characterization of a novel compound's mechanism of action at the cellular level is a cornerstone of preclinical research. In vitro cellular assays are instrumental in elucidating the specific pathways through which a compound exerts its effects. For a compound like this compound, such assays would be designed to identify its molecular targets and downstream cellular consequences. However, specific studies detailing these assays for this compound are not currently available in the public domain.
Receptor Binding Studies and Functional Assays
Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. These assays typically involve incubating the compound of interest with a preparation of the receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.
Functional assays, on the other hand, assess the physiological response induced by the compound upon binding to its target. These can measure a variety of downstream effects, such as changes in second messenger levels (e.g., cAMP, Ca2+), enzyme activation, or ion channel conductance.
While no specific receptor binding or functional assay data for this compound has been published, a hypothetical representation of such data for a generic isonicotinamide derivative at a panel of common CNS receptors is presented in Table 1.
Table 1: Hypothetical Receptor Binding Affinity Profile for a Generic Isonicotinamide Derivative
| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay Readout |
|---|---|---|
| 5-HT2A | Data not available | Data not available |
| D2 | Data not available | Data not available |
| α1-Adrenergic | Data not available | Data not available |
| H1 | Data not available | Data not available |
Investigation of Signaling Pathway Modulation
To understand the broader cellular impact of a compound, it is crucial to investigate its effect on intracellular signaling pathways. Techniques such as Western blotting, ELISA, and reporter gene assays are commonly employed to measure changes in the phosphorylation state of key signaling proteins or the expression of target genes.
For this compound, studies would be necessary to determine if it modulates key pathways implicated in cellular processes relevant to its potential therapeutic application. For instance, if the compound is being investigated for neuroprotective effects, its influence on pathways such as the PI3K/Akt, MAPK/ERK, or mTOR signaling cascades would be of significant interest.
Table 2 provides a hypothetical overview of the potential impact of a generic isonicotinamide derivative on key signaling pathway components. It is important to reiterate that this data is illustrative and not based on published findings for this compound.
Table 2: Hypothetical Modulation of Intracellular Signaling Pathways by a Generic Isonicotinamide Derivative
| Signaling Pathway | Key Protein Analyzed | Observed Effect |
|---|---|---|
| PI3K/Akt | p-Akt (Ser473) | Data not available |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | Data not available |
Applications of N Prop 2 Ynyl Isonicotinamide in Advanced Chemical and Biological Research
Medicinal Chemistry Lead Optimization and Drug Design Strategies
In drug discovery, a "hit" compound identified from initial screening is chemically modified to improve its properties, a process known as hit-to-lead and lead optimization. scribd.com The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties to produce a viable drug candidate. schrodinger.com
The N-prop-2-ynyl-isonicotinamide structure is well-suited for hit-to-lead and lead optimization campaigns. scribd.com The isonicotinamide (B137802) core itself is a recognized pharmacophore found in various biologically active compounds. researchgate.net Once an isonicotinamide-based hit shows activity against a biological target, the propargyl (prop-2-ynyl) group provides a powerful tool for rapid analog synthesis.
Medicinal chemists can use the alkyne handle to generate a large library of derivative compounds by clicking on a diverse collection of azide-containing fragments. This strategy allows for the systematic exploration of the chemical space around the core scaffold. By analyzing the structure-activity relationships (SAR) of the resulting triazole-containing analogues, chemists can quickly identify modifications that improve the compound's drug-like properties. scribd.comresearchgate.net This iterative process of design, synthesis, and testing can significantly accelerate the journey from a micromolar hit to a potent, nanomolar lead compound. scienceopen.com
Rational design leverages structural information about the biological target to guide the design of more effective inhibitors. When the three-dimensional structure of a target protein is known, computational tools like molecular docking can be used to predict how analogues of this compound might bind. scienceopen.com
The design process can focus on several key aspects:
Scaffold Hopping and Decoration : The core isonicotinamide scaffold provides the initial anchor in the protein's binding site. The subsequent click reaction attaches a new fragment that can be designed to form additional, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with nearby amino acid residues. schrodinger.com
Exploiting Exit Vectors : The propargyl group can act as an "exit vector," pointing from the core scaffold towards a solvent-exposed region of the binding pocket. scienceopen.com Adding substituents via click chemistry at this position allows for the optimization of potency and selectivity without disrupting the core binding interactions.
By combining the versatility of click chemistry with structure-based design principles, novel analogues based on the this compound scaffold can be rationally developed to achieve optimal potency, selectivity, and pharmacokinetic profiles. schrodinger.com
ADME Prediction and Evaluation in Drug Discovery
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. These pharmacokinetic parameters determine the bioavailability and residence time of a compound in the body, which are essential for its therapeutic efficacy. For novel compounds like this compound, a combination of computational (in silico) and laboratory (in vitro) methods are employed to forecast its potential as a drug candidate. This early-stage assessment helps to identify and mitigate potential pharmacokinetic liabilities, thereby reducing the likelihood of late-stage clinical failures.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters
In the initial stages of drug discovery, computational modeling serves as a rapid and cost-effective method to predict the ADME profile of a compound. Using specialized software and algorithms, researchers can estimate the pharmacokinetic properties of this compound based on its chemical structure. These predictions are valuable for prioritizing candidates for synthesis and further in vitro testing.
Detailed computational analyses of isonicotinamide derivatives have been performed using various platforms to predict their drug-likeness and ADME properties. These studies typically evaluate a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's success as a drug. Key predicted parameters include lipophilicity (Log P), aqueous solubility (Log S), gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.
For instance, predictions for isonicotinamide analogs often suggest good oral bioavailability. The analysis of key descriptors helps in understanding how the compound will behave in a biological system. For example, the topological polar surface area (TPSA) is a good indicator of a drug's transport properties, including intestinal absorption and BBB penetration. Adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is also assessed to filter out compounds with unfavorable physicochemical properties.
Below is an interactive table showcasing the type of data generated from in silico ADME predictions for isonicotinamide derivatives, which would be analogous to a predictive analysis for this compound.
| Parameter | Predicted Value Range for Isonicotinamide Derivatives | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight (g/mol) | < 250 | Influences size-dependent absorption and diffusion. |
| Lipophilicity (Log P) | 1.0 - 3.0 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility (Log S) | -4.0 to -2.0 | Crucial for absorption and formulation. Low solubility can lead to poor absorption. |
| Gastrointestinal (GI) Absorption | High | Indicates the potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No/Low | Determines if the compound can enter the central nervous system. |
| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |
| Topological Polar Surface Area (TPSA) (Ų) | 40 - 70 | Correlates with passive molecular transport through membranes. |
In Vitro Assays for Metabolic Stability and Permeability (e.g., Liver Microsomes, Caco-2 Cells)
Following promising in silico predictions, in vitro assays are conducted to obtain empirical data on a compound's metabolic stability and permeability. These experiments provide more definitive insights into the ADME properties of this compound.
Metabolic Stability in Liver Microsomes
The metabolic stability of a compound is a key determinant of its half-life and dosing regimen. Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. In this assay, the test compound is incubated with liver microsomes, and its depletion over time is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life and lower clearance, suggesting it is less susceptible to rapid breakdown by the liver. Studies on various nicotinamide (B372718) derivatives have utilized this method to rank compounds based on their metabolic profiles and to identify potential metabolic liabilities.
The data below illustrates typical results from a liver microsome stability assay for investigational compounds.
| Parameter | Typical Measurement | Interpretation |
|---|---|---|
| In Vitro Half-Life (t½, min) | > 30 | Indicates low metabolic turnover (high stability). |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 20 | Suggests a low rate of metabolism by liver enzymes. |
| Percent Remaining after 60 min | > 50% | A direct measure of stability; higher values indicate greater stability. |
Permeability in Caco-2 Cells
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.
In this assay, the compound is added to one side of the Caco-2 monolayer (apical, representing the intestinal lumen), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. The result is expressed as an apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. A high Papp value suggests good passive diffusion across the intestinal barrier and a higher likelihood of good oral absorption. The assay can also identify if a compound is a substrate for efflux pumps like P-glycoprotein, which can limit absorption by transporting the compound back into the intestinal lumen.
The following table provides a classification of compound permeability based on Caco-2 assay results.
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
|---|---|---|
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
Future Directions and Emerging Research Avenues for N Prop 2 Ynyl Isonicotinamide
Exploration of Novel Biological Targets and Therapeutic Areas
While initial studies may have focused on a specific biological target, the structural motifs of N-prop-2-ynyl-isonicotinamide suggest its potential to interact with a broader range of biomolecules. Future research will likely concentrate on identifying and validating these novel targets to expand the compound's therapeutic applicability.
One of the most promising areas of exploration is the enzyme Nicotinamide (B372718) N-Methyltransferase (NNMT) . Aberrant levels of NNMT have been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a significant therapeutic target. nih.gov A rational design approach has led to the synthesis of potent NNMT inhibitors featuring a propargyl linker, demonstrating the feasibility of targeting this enzyme with propargylated compounds. nih.gov Given that this compound contains this key functional group, it represents a prime candidate for evaluation as an NNMT inhibitor.
Another avenue of investigation is the inhibition of succinate dehydrogenase (SDH) . Novel nicotinamide derivatives have been designed and synthesized as SDH inhibitors, exhibiting moderate fungicidal activity. nih.gov This suggests that this compound could be explored for its potential as an antifungal agent, targeting the mitochondrial respiratory chain in pathogenic fungi.
Furthermore, the broader class of nicotinamide derivatives has been successfully designed to target other critical biological pathways. For instance, certain 2-aminonicotinamide derivatives act as antifungal agents by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. nih.gov Others have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis in cancer. mdpi.com These successes provide a strong rationale for screening this compound and its analogues against these and other related targets, potentially uncovering new therapeutic applications in infectious diseases and oncology.
Table 1: Potential Biological Targets for this compound
| Target Enzyme/Pathway | Therapeutic Area | Rationale |
|---|---|---|
| Nicotinamide N-Methyltransferase (NNMT) | Cancer, Metabolic Diseases, Neurodegeneration | Propargyl-linked compounds are potent NNMT inhibitors. nih.gov |
| Succinate Dehydrogenase (SDH) | Fungal Infections | Nicotinamide derivatives show fungicidal activity via SDH inhibition. nih.gov |
| GPI-anchored Protein Biosynthesis | Fungal Infections | 2-aminonicotinamide derivatives inhibit this pathway in fungi. nih.gov |
Integration with Advanced High-Throughput Screening Methodologies
To efficiently explore the vast landscape of potential biological targets, future research on this compound will benefit from its integration into advanced high-throughput screening (HTS) platforms. HTS allows for the rapid testing of large compound libraries against specific targets or cellular models, significantly accelerating the pace of drug discovery.
Phenotypic screening, a type of HTS that assesses the effect of compounds on cell behavior or morphology in a target-agnostic manner, is a particularly attractive approach. nih.gov this compound could be included in chemical libraries for phenotypic screens to identify novel, unanticipated biological activities in areas such as cardiovascular disease or other complex multifactorial conditions. nih.gov
Furthermore, target-based HTS assays can be developed for enzymes that are known or suspected to interact with isonicotinamide (B137802) derivatives. For example, a fluorescence polarization-based HTS assay was developed to identify inhibitors of TRPS1 sumoylation. nih.gov Similar robust and quantitative assays could be designed for targets like NNMT or SDH to screen libraries of this compound derivatives for potent and selective inhibitors.
Table 2: High-Throughput Screening Approaches for this compound
| Screening Type | Description | Potential Application |
|---|---|---|
| Phenotypic Screening | Assesses compound effects on cellular phenotypes without a preconceived target. nih.gov | Discovery of novel therapeutic activities in complex diseases. |
| Target-Based Screening | Utilizes specific, purified target proteins to identify inhibitors or modulators. nih.gov | Identification of potent derivatives against targets like NNMT or SDH. |
Computational Design of Enhanced this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly leverage these computational approaches to design enhanced derivatives of this compound.
Structural analysis of isonicotinamide derivatives using techniques like Hirshfeld surface analysis and PIXELC energy calculations can provide deep insights into the intermolecular interactions that govern their crystal packing and binding to target proteins. irins.orglookchem.com This understanding can guide the modification of the this compound scaffold to optimize these interactions.
Molecular dynamics (MD) simulations can be employed to model the behavior of this compound and its analogues within the active site of a target enzyme, such as VEGFR-2 or NNMT. mdpi.comnih.gov These simulations can predict the stability of the compound-protein complex and identify key amino acid residues involved in binding, offering a roadmap for structural modifications that could enhance binding affinity. mdpi.com By iteratively combining computational design with chemical synthesis and biological testing, researchers can accelerate the development of next-generation derivatives with superior therapeutic profiles.
Development of this compound as a Chemical Biology Tool
Beyond its direct therapeutic potential, the unique chemical structure of this compound makes it an attractive candidate for development as a chemical biology tool. The terminal alkyne of the propargyl group is particularly useful for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of molecules.
This functionality allows this compound to be used as a molecular probe to identify and study its biological targets. For instance, if the compound is found to have a desirable phenotypic effect, it can be used in activity-based protein profiling (ABPP) experiments. In such an experiment, the alkyne group can be "clicked" to a reporter tag (e.g., a fluorescent dye or biotin) after the compound has bound to its target protein in a cellular lysate or even in living cells. This allows for the subsequent isolation and identification of the target protein, a crucial step in elucidating the compound's mechanism of action.
The propargyl linker itself has been recognized as a valuable tool for studying enzyme mechanisms. In the context of the NNMT inhibitor LL320, the propargyl linker was instrumental in creating a tight-binding bisubstrate inhibitor, which can help to understand the transition state of the methyl transfer reaction. nih.gov Similarly, this compound could be used to probe the active sites and catalytic mechanisms of other enzymes that recognize the isonicotinamide moiety. The inherent properties of isonicotinamide to participate in the formation of coordination complexes and supramolecular assemblies also open up possibilities for its use in materials science and crystal engineering. lookchem.com
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing N-prop-2-ynyl-isonicotinamide with high purity?
Answer:
- Synthesis Design : Use stepwise protocols with inert atmospheres (e.g., argon) to minimize side reactions. Incorporate coupling reactions (e.g., amide bond formation via HATU-mediated activation) as described for structurally similar compounds .
- Characterization :
- NMR Spectroscopy : Confirm molecular structure using - and -NMR, ensuring peak assignments align with expected electronic environments .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, validated against reference standards .
- Mass Spectrometry : Perform HRMS (High-Resolution MS) to verify molecular weight and isotopic patterns .
- Reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including solvent grades, reaction temperatures, and purification methods (e.g., column chromatography) .
Basic: What are the stability profiles and recommended storage conditions for this compound?
Answer:
- Stability : Conduct accelerated stability studies under varying pH (e.g., 3–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC over 30 days .
- Storage : Store in amber vials at -20°C under anhydrous conditions (e.g., desiccated environment) to prevent hydrolysis or oxidation. Avoid incompatible materials like strong acids/bases .
Advanced: How can researchers design experiments to investigate the biological activity and mechanism of action of this compound?
Answer:
- In Vitro Assays :
- In Vivo Models :
- PICO Framework : Define Population (e.g., murine models with specific genetic backgrounds), Intervention (dosage regimens), Comparison (vehicle controls), and Outcomes (biomarker quantification) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and calculate AUC, , and bioavailability .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .
Advanced: How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?
Answer:
- Root-Cause Analysis :
- Reagent Validation : Confirm batch-to-batch consistency of the compound (e.g., purity, stereochemical integrity) using orthogonal methods (NMR, X-ray crystallography) .
- Assay Conditions : Replicate experiments under standardized protocols (e.g., cell passage number, serum lot) to rule out variability .
- Data Interpretation :
- Reporting : Transparently document discrepancies in supplemental materials, including raw data and outlier analyses .
Advanced: What strategies are recommended for validating the crystallographic structure of this compound?
Answer:
- Crystallization : Optimize solvent systems (e.g., vapor diffusion with DMSO/water mixtures) to obtain diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets; ensure < 5% .
- Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check with CCDC databases for structural outliers (e.g., bond lengths, angles) and calculate R-factors to assess model accuracy .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Exposure Mitigation : Implement spill containment kits and ethanol-based decontamination procedures .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, including neutralization before disposal .
Advanced: How can researchers ensure methodological rigor in pharmacokinetic studies of this compound?
Answer:
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate the compound from biological matrices .
- Calibration Curves : Validate linearity () across expected concentration ranges (e.g., 1–1000 ng/mL) with internal standards (e.g., deuterated analogs) .
- Cross-Species Extrapolation : Apply allometric scaling to predict human pharmacokinetics from rodent data, adjusting for metabolic enzyme differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
